molecular formula C9H15NO3 B13956213 Ethyl (2Z)-2-acetyl-3-(dimethylamino)acrylate

Ethyl (2Z)-2-acetyl-3-(dimethylamino)acrylate

Cat. No.: B13956213
M. Wt: 185.22 g/mol
InChI Key: LQSOVGAUOHMPLK-VURMDHGXSA-N
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Description

(Z)-ethyl 2-((dimethylamino)methylene)-3-oxobutanoate is an organic compound that belongs to the class of enaminones Enaminones are known for their versatile reactivity and are used as intermediates in the synthesis of various heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-((dimethylamino)methylene)-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with dimethylformamide dimethyl acetal. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods

On an industrial scale, the synthesis of (Z)-ethyl 2-((dimethylamino)methylene)-3-oxobutanoate can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-((dimethylamino)methylene)-3-oxobutanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

(Z)-ethyl 2-((dimethylamino)methylene)-3-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-((dimethylamino)methylene)-3-oxobutanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to the disruption of metabolic pathways, which is particularly useful in the development of anticancer drugs .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-((dimethylamino)methylene)-3-oxobutanoate: Similar in structure but lacks the (Z)-configuration.

    Methyl 2-((dimethylamino)methylene)-3-oxobutanoate: Similar but with a methyl group instead of an ethyl group.

    Propyl 2-((dimethylamino)methylene)-3-oxobutanoate: Similar but with a propyl group instead of an ethyl group.

Uniqueness

(Z)-ethyl 2-((dimethylamino)methylene)-3-oxobutanoate is unique due to its (Z)-configuration, which can influence its reactivity and interaction with biological targets. This configuration can lead to different biological activities compared to its (E)-isomer or other similar compounds .

Biological Activity

Ethyl (2Z)-2-acetyl-3-(dimethylamino)acrylate, also known as Ethyl 2-acetyl-3-(dimethylamino)acrylate, is an organic compound with the molecular formula C9H15NO3. This compound has garnered attention for its diverse biological activities and applications in organic synthesis, pharmaceuticals, and polymer chemistry. Below is a detailed examination of its biological activity, including mechanisms of action, research findings, and potential applications.

Ethyl 2-acetyl-3-(dimethylamino)acrylate is characterized as a colorless to pale red liquid with a boiling point of approximately 174-175°C and a melting point of -12°C. The synthesis typically involves a two-step process:

  • Reaction with Dimethylformamide : 2-Acetyl ethyl acrylate reacts with dimethylformamide.
  • Condensation Reaction : This product undergoes further catalysis with alkali to yield the final compound.

The biological activity of Ethyl 2-acetyl-3-(dimethylamino)acrylate is primarily attributed to its ability to participate in various chemical reactions, including:

  • Esterification Reactions : This allows it to form esters, which can have different biological properties.
  • Michael Addition Reactions : The compound acts as a nucleophile in reactions involving α,β-unsaturated carbonyl compounds, facilitating the formation of more complex structures.

1. Pharmaceutical Applications

Ethyl 2-acetyl-3-(dimethylamino)acrylate serves as a synthetic precursor in the development of various drugs. Its derivatives have shown potential in:

  • Antiproliferative Activity : Research indicates that derivatives synthesized from this compound may exhibit antiproliferative effects against certain cancer cell lines. For instance, it has been used in the synthesis of pyrrolotriazine derivatives which are evaluated for their anticancer properties .

2. Polymer Chemistry

This compound is utilized in the preparation of amphiphilic copolymers and polymeric nanocarriers for drug delivery systems. These nanocarriers are engineered to release bioactive agents in response to specific stimuli such as pH changes or temperature variations.

3. Histone Deacetylase Inhibition

Emerging studies suggest that compounds derived from Ethyl 2-acetyl-3-(dimethylamino)acrylate may act as histone deacetylase (HDAC) inhibitors. HDAC inhibitors are known for their role in cancer therapy by inducing apoptosis in cancer cells through modulation of gene expression related to cell cycle regulation .

Case Studies

Several studies have explored the biological implications of Ethyl 2-acetyl-3-(dimethylamino)acrylate:

  • Synthesis of Anticancer Agents : A study demonstrated that this compound could be an essential building block for synthesizing new anticancer agents that target specific pathways involved in tumor growth .
  • Polymeric Nanocarriers : Research has shown that polymeric nanocarriers based on this compound can effectively deliver chemotherapeutic agents while minimizing side effects by targeting specific tissues or cells.

Comparative Analysis

CompoundBiological ActivityApplications
Ethyl 2-acetyl-3-(dimethylamino)acrylateAntiproliferative, HDAC inhibitionDrug synthesis, Polymer chemistry
Ethyl 3-(dimethylamino)acrylateSimilar reactivity but different applicationsOrganic synthesis
2-Acetyl-3-(dimethylamino)acrylic Acid Ethyl EsterRelated structure with potential pharmaceutical applicationsDrug development

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

ethyl (2Z)-2-(dimethylaminomethylidene)-3-oxobutanoate

InChI

InChI=1S/C9H15NO3/c1-5-13-9(12)8(7(2)11)6-10(3)4/h6H,5H2,1-4H3/b8-6-

InChI Key

LQSOVGAUOHMPLK-VURMDHGXSA-N

Isomeric SMILES

CCOC(=O)/C(=C\N(C)C)/C(=O)C

Canonical SMILES

CCOC(=O)C(=CN(C)C)C(=O)C

Origin of Product

United States

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